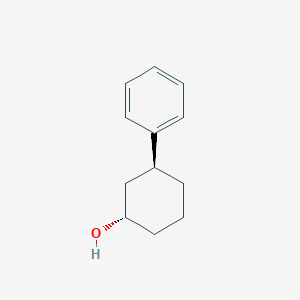

trans-3-Phenyl-cyclohexanol

Description

Contextualization within Cyclohexanol (B46403) Derivatives and Phenyl-Substituted Ring Systems

trans-3-Phenyl-cyclohexanol is classified as a substituted cyclohexanol. The core of its structure is a cyclohexane (B81311) ring, a six-carbon saturated ring, to which a hydroxyl (-OH) group is attached, making it an alcohol. The presence of a phenyl group (a C₆H₅ ring) as a substituent on the third carbon atom of the cyclohexane ring also places it in the category of phenyl-substituted ring systems. solubilityofthings.comontosight.ai This combination of a flexible, non-aromatic cycloalkane ring and a rigid, planar aromatic ring gives rise to its distinct chemical and physical properties.

The properties of cyclohexanol derivatives are heavily influenced by the nature and position of their substituents. nih.gov These compounds are foundational in various areas, including the synthesis of pharmaceuticals and fragrances. solubilityofthings.com The introduction of a phenyl group can significantly alter characteristics such as solubility, reactivity, and biological interactions compared to unsubstituted cyclohexanol. solubilityofthings.com

Significance of Stereochemistry in this compound Investigations

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is of paramount importance when studying 3-phenylcyclohexanol (B1616532). The compound has two stereocenters, leading to the existence of different stereoisomers. solubilityofthings.comnih.gov The designation "trans" specifies the relative orientation of the hydroxyl group and the phenyl group on the cyclohexane ring—they are on opposite sides of the ring's plane. This is in contrast to the "cis" isomer, where they are on the same side. smolecule.com

Overview of Academic Research Trajectories and Scientific Challenges Related to the Compound

Academic research involving this compound and related structures primarily follows a few key trajectories. A significant area of focus is its use as an intermediate or building block in organic synthesis. solubilityofthings.com The compound's structure makes it a useful precursor for creating more complex molecules, with potential applications in medicinal chemistry and materials science. ontosight.ai For instance, derivatives of phenylcyclohexanol have been investigated for their potential to act on the central nervous system and as components in the synthesis of liquid crystals. nih.gov

A primary scientific challenge is the stereocontrolled synthesis of specific isomers like this compound. Achieving high yields of the desired trans isomer while minimizing the formation of the cis isomer often requires sophisticated synthetic strategies and catalytic systems. acs.org Furthermore, detailed conformational analysis, using techniques like NMR spectroscopy and computational modeling, remains a key area of research to fully understand the relationship between the compound's three-dimensional structure and its properties. nih.govcdnsciencepub.com

Physicochemical Properties of 3-Phenylcyclohexanol

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol nih.govnih.gov |

| IUPAC Name | 3-phenylcyclohexan-1-ol nih.govnih.gov |

| Boiling Point | 295.8 °C echemi.com |

| Flash Point | 113.3 °C echemi.com |

| Density | 1.051 g/cm³ echemi.com |

| XLogP3-AA | 2.7 nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Topological Polar Surface Area | 20.2 Ų nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

1821778-30-6 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(1S,3S)-3-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m0/s1 |

InChI Key |

YXBPBFIAVFWQMT-RYUDHWBXSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(CC(C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol Strategies for Trans 3 Phenyl Cyclohexanol

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For trans-3-Phenyl-cyclohexanol, two primary disconnection strategies are considered, focusing on the formation of the carbon-carbon bond of the phenyl group and the carbon-oxygen bond of the hydroxyl group.

A primary disconnection can be made at the C-O bond, leading to the precursor 3-phenylcyclohexyl cation and a hydroxide (B78521) equivalent. However, a more synthetically viable approach involves a functional group interconversion (FGI) of the alcohol to a ketone. This leads to the key intermediate, 3-phenylcyclohexanone (B1347610) .

Further disconnection of 3-phenylcyclohexanone can be approached in two main ways:

Disconnection of the C-C bond between the phenyl group and the cyclohexanone (B45756) ring: This suggests a conjugate addition (Michael addition) of a phenyl nucleophile to a cyclohexenone precursor. The synthetic equivalents for this would be a phenyl organometallic reagent, such as a Gilman reagent (lithium diphenylcuprate), and 2-cyclohexen-1-one (B156087) . This is a powerful and convergent approach for forming the C-C bond at the 3-position.

Disconnection of the cyclohexanone ring itself: This approach, often involving a Robinson annulation, would build the six-membered ring from acyclic precursors. For instance, a disconnection could lead to a substituted diketone that can be cyclized. This method is generally more complex for this specific target compared to the conjugate addition approach.

Considering these analyses, the most direct and common synthetic strategy proceeds through the formation of 3-phenylcyclohexanone, followed by the stereoselective reduction of the ketone to the desired trans-alcohol.

Classical Synthetic Routes for Cyclohexanol (B46403) Scaffolds

The classical synthesis of this compound primarily revolves around the preparation of the key intermediate, 3-phenylcyclohexanone, and the subsequent stereocontrolled reduction of its carbonyl group.

Stereoselective Reduction Pathways of Ketonic Precursors

The reduction of 3-phenylcyclohexanone can yield two diastereomers: cis-3-Phenyl-cyclohexanol and this compound. The stereochemical outcome is highly dependent on the nature of the reducing agent and the steric environment of the carbonyl group. In the most stable chair conformation of 3-phenylcyclohexanone, the bulky phenyl group will preferentially occupy the equatorial position to minimize steric strain.

The approach of the hydride reagent to the carbonyl carbon can occur from either the axial or equatorial face.

Axial attack: The hydride attacks from the top face of the ring, leading to the formation of an equatorial hydroxyl group. This results in the cis isomer.

Equatorial attack: The hydride attacks from the bottom face of the ring, leading to the formation of an axial hydroxyl group. This results in the trans isomer.

The stereoselectivity of the reduction is influenced by a balance of steric and electronic factors.

Sterically small reducing agents , such as sodium borohydride (B1222165) (NaBH4) , generally favor axial attack to avoid steric hindrance with the axial hydrogens at the C-2 and C-6 positions. This leads to the thermodynamically more stable equatorial alcohol (cis isomer) as the major product.

Sterically bulky reducing agents , such as L-Selectride® (lithium tri-sec-butylborohydride) , are too large to approach from the axial face and therefore preferentially attack from the less hindered equatorial face. nih.gov This results in the formation of the axial alcohol (trans isomer) as the major product. nih.gov This method provides a reliable way to achieve high diastereoselectivity for the desired trans product.

The table below summarizes the expected major products from the reduction of 3-phenylcyclohexanone with different reducing agents.

| Reducing Agent | Primary Attack Trajectory | Major Product Isomer |

| Sodium Borohydride (NaBH4) | Axial | cis |

| L-Selectride® | Equatorial | trans |

Phenyl Group Introduction and Functionalization Techniques

The key to synthesizing the 3-phenylcyclohexanone precursor is the introduction of the phenyl group at the 3-position of a cyclohexanone scaffold. A highly effective method for this transformation is the Michael addition (1,4-conjugate addition) of a phenyl nucleophile to an α,β-unsaturated ketone.

A common and efficient approach involves the reaction of a Gilman reagent , such as lithium diphenylcuprate ((C6H5)2CuLi) , with 2-cyclohexen-1-one . The soft nucleophilic nature of the cuprate (B13416276) favors the 1,4-addition over the 1,2-addition to the carbonyl group, leading to the desired 3-phenylcyclohexanone in good yield.

An alternative, though less direct, method is the Robinson annulation . This powerful ring-forming reaction could be envisioned to construct the 3-phenylcyclohexanone ring system from acyclic precursors, although for this specific target, the conjugate addition route is more convergent and widely used.

Asymmetric Synthesis and Enantioselective Pathways for this compound

While classical methods can provide the trans diastereomer, they result in a racemic mixture of the (1R, 3S) and (1S, 3R) enantiomers. Asymmetric synthesis aims to produce a single enantiomer. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthetic Strategies

A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of enantiomerically enriched this compound, a strategy could involve the use of a chiral auxiliary to control the conjugate addition of the phenyl group to a cyclohexenone derivative. For instance, a chiral amine could be used to form a chiral enamine or iminium ion from 2-cyclohexen-1-one. The chiral environment around the enamine would then direct the approach of the phenyl nucleophile from one face, leading to an enantiomerically enriched 3-phenylcyclohexanone. Subsequent stereoselective reduction as described in section 2.2.1 would then yield the enantiomerically enriched trans-alcohol.

Another approach is the resolution of racemic this compound. This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers can then be separated by physical means, such as crystallization, followed by hydrolysis of the separated esters to yield the individual enantiomers of the alcohol.

Asymmetric Catalysis in Compound Preparation

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, two key steps can be targeted for asymmetric catalysis:

Asymmetric Conjugate Addition: The Michael addition of a phenyl group to 2-cyclohexen-1-one can be rendered enantioselective by using a chiral catalyst. Chiral copper or rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective in catalyzing the asymmetric conjugate addition of organometallic reagents to enones. This would produce an enantiomerically enriched 3-phenylcyclohexanone, which can then be reduced stereoselectively to the trans-alcohol.

Asymmetric Hydrogenation: An alternative strategy is the asymmetric hydrogenation of a suitable precursor. For example, 3-phenyl-2-cyclohexen-1-one could be subjected to asymmetric hydrogenation. A chiral ruthenium or rhodium catalyst could stereoselectively reduce the double bond to set the stereocenter at the 3-position, followed by reduction of the ketone. More effectively, a chiral catalyst could be used for the direct asymmetric hydrogenation of 3-phenylcyclohexanone to the trans-alcohol, although achieving high diastereo- and enantioselectivity simultaneously in this step can be challenging.

The table below outlines potential asymmetric catalytic approaches.

| Reaction Type | Substrate | Catalyst Type | Product |

| Asymmetric Conjugate Addition | 2-Cyclohexen-1-one | Chiral Cu- or Rh-phosphine complexes | Enantiomerically enriched 3-phenylcyclohexanone |

| Asymmetric Hydrogenation | 3-Phenyl-2-cyclohexen-1-one | Chiral Ru- or Rh-BINAP type complexes | Enantiomerically enriched 3-phenylcyclohexanone |

Biocatalytic and Enzymatic Approaches to Stereocontrol

Biocatalysis offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral molecules like 3-Phenyl-cyclohexanol, often under mild and environmentally benign conditions. Enzymatic reactions, particularly kinetic resolutions and asymmetric reductions, are key strategies for controlling the absolute stereochemistry of the alcohol and phenyl-bearing chiral centers.

One of the most established enzymatic methods for obtaining enantiomerically pure alcohols is through the kinetic resolution of a racemic mixture. This approach utilizes enzymes, most commonly lipases, that selectively catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other. For instance, the enzyme Pseudomonas fluorescens lipase (B570770) has been successfully used in the enantioselective synthesis of a related compound, trans-2-phenyl-1-cyclohexanol (B1200244), by selectively hydrolyzing the chloroacetate (B1199739) ester of the (–)-enantiomer, allowing for the separation of the (–)-cyclohexanol from the unreacted (+)-ester. wikipedia.org This principle is directly applicable to the resolution of racemic this compound.

Another powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone precursor, 3-phenylcyclohexanone, using alcohol dehydrogenases (ADHs). These enzymes, often requiring a nicotinamide (B372718) cofactor (e.g., NADH or NADPH), can deliver a hydride to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. The stereochemical outcome is dependent on the specific enzyme used. For example, in the synthesis of cis-4-propylcyclohexanol, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) demonstrated excellent stereoselectivity, achieving a product with a 99.5:0.5 cis/trans ratio and a high conversion rate. mdpi.com Such enzyme engineering and selection strategies could be employed to develop a biocatalyst that selectively produces the desired stereoisomer of this compound. Multi-enzymatic cascade reactions can also be designed to synthesize specific stereoisomers from simple starting materials, offering high optical purity and yields. d-nb.info

| Enzyme Type | Application | Precursor | Potential Product(s) | Key Advantage |

| Lipase (e.g., from Pseudomonas fluorescens) | Kinetic Resolution | Racemic this compound or its ester | Enantiomerically enriched (+)- and (-)-trans-3-Phenyl-cyclohexanol | High enantioselectivity, mild reaction conditions |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 3-Phenylcyclohexanone | Enantiomerically pure stereoisomers of 3-Phenyl-cyclohexanol | Direct formation of a single stereoisomer, high conversion rates mdpi.com |

Diastereoselective Synthesis and Control of Relative Stereochemistry

Controlling the relative stereochemistry, specifically achieving the trans configuration between the hydroxyl and phenyl groups, is a critical challenge in the synthesis of 3-Phenyl-cyclohexanol. This is typically addressed through the diastereoselective construction of the cyclohexane (B81311) ring or the stereoselective reduction of a 3-phenylcyclohexanone intermediate.

The construction of the substituted cyclohexane skeleton with a predefined stereochemistry is a cornerstone of accessing specific diastereomers. Cascade or domino reactions, which form multiple bonds in a single operation, are particularly efficient for this purpose. The Michael-Aldol domino reaction, for instance, can be used to synthesize highly functionalized cyclohexanones from acyclic precursors with excellent diastereoselectivity. nih.gov

A prominent strategy involves the double Michael addition, where a suitable Michael donor adds sequentially to two acceptor molecules, or an intramolecular cyclization follows an initial intermolecular addition. For example, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org By carefully selecting the starting materials, it is possible to construct a 3-phenylcyclohexanone precursor where the phenyl group is locked into a specific relative configuration, which can then be carried through to the final alcohol product.

Once a 3-phenylcyclohexanone precursor is obtained, the crucial step is the diastereoselective reduction of the ketone to an alcohol. The stereochemical outcome of this reduction determines whether the cis or trans diastereomer is formed. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group.

Hydride Attack from the Axial Face: Leads to the formation of the equatorial alcohol, which, in the case of a 3-phenylcyclohexanone with an equatorial phenyl group, results in the cis-isomer.

Hydride Attack from the Equatorial Face: Leads to the formation of the axial alcohol, resulting in the desired trans-isomer.

Sterically bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to favor axial attack, leading to the equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) can, under certain conditions, favor the formation of the thermodynamically more stable product, which is often the equatorial alcohol (cis-isomer). However, stereoselectivity can be influenced by the steric environment around the ketone. Achieving the trans product often requires specific reagents that favor equatorial hydride delivery. For instance, the stereoselective reduction of a cyclohexanone has been achieved using sodium borohydride to yield a single cyclohexanol diastereomer in high yield. nih.gov

Advanced Structural Elucidation and Stereochemical Characterization of Trans 3 Phenyl Cyclohexanol

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For trans-3-phenyl-cyclohexanol, a combination of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) is employed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key insights into its stereochemistry. In the trans isomer, both the phenyl group at C3 and the hydroxyl group at C1 are expected to preferentially occupy equatorial positions in the dominant chair conformation to minimize steric strain. The proton attached to C1 (the carbinol proton) and the proton at C3 (the benzylic proton) would therefore be in axial positions. The coupling constant (J-value) between these two protons, if observable, and more importantly, between these axial protons and the adjacent axial protons on the cyclohexane (B81311) ring, is diagnostic. Large axial-axial coupling constants (typically 8-12 Hz) are expected, confirming the trans arrangement. researchgate.netoup.com In contrast, a cis isomer would show smaller axial-equatorial or equatorial-equatorial couplings. The spectrum also shows characteristic multiplets for the aromatic protons of the phenyl group and the remaining methylene (B1212753) protons of the cyclohexane ring. orgsyn.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of all 12 carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon. oregonstate.edu The carbon atom bearing the hydroxyl group (C1) typically appears in the 60-80 ppm range, while the carbons of the phenyl ring are found in the aromatic region (125-150 ppm). oregonstate.educhemicalbook.com The remaining aliphatic carbons of the cyclohexane ring absorb at higher fields. The precise chemical shifts can be influenced by the stereochemistry, providing further evidence for the assigned structure. researchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used for definitive signal assignment.

COSY establishes correlations between protons that are coupled to each other, allowing for the mapping of the entire proton spin system within the cyclohexane ring.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum. rsc.org

Table 1: Representative NMR Data for this compound This table presents typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Key Couplings (¹H NMR) | Assignment |

|---|---|---|---|

| ¹H | 7.15 - 7.35 | Multiplet | Aromatic (C₆H₅) protons |

| ¹H | ~3.6 | Multiplet (tt-like) | H-1 (axial proton on carbon with -OH) |

| ¹H | ~2.4 | Multiplet (ddd-like) | H-3 (axial proton on carbon with phenyl) |

| ¹H | 1.2 - 2.2 | Broad Multiplets | Remaining cyclohexane ring protons |

| ¹H | ~1.6 | Singlet/Broad | Hydroxyl (-OH) proton |

| ¹³C | 140 - 145 | Singlet | C-ipso (aromatic) |

| ¹³C | 126 - 129 | Doublet | C-ortho, C-meta, C-para (aromatic) |

| ¹³C | ~74 | Doublet | C-1 (carbon with -OH) |

| ¹³C | ~53 | Doublet | C-3 (carbon with phenyl) |

| ¹³C | 25 - 35 | Triplet | Remaining cyclohexane ring carbons |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques. ksu.edu.sa

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its key functional groups. A strong, broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org Absorptions corresponding to sp³ C-H stretching of the cyclohexane ring appear just below 3000 cm⁻¹, while sp² C-H stretching from the aromatic ring is seen just above 3000 cm⁻¹. Other key peaks include C=C stretching vibrations for the aromatic ring around 1600 and 1495 cm⁻¹, and a strong C-O stretching vibration typically found between 1050 and 1150 cm⁻¹. libretexts.orgnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. ksu.edu.sa It provides complementary information, often showing strong signals for the aromatic ring breathing modes and the C-C backbone of the cyclohexane ring, which may be weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 3400 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic (sp²) |

| 2850 - 2950 | Strong | C-H Stretch | Aliphatic (sp³) |

| ~1604, ~1497 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1451 | Medium | CH₂ Scissoring | Cyclohexane Ring |

| 1050 - 1150 | Strong | C-O Stretch | Alcohol |

Data derived from typical alcohol and phenyl-substituted alkane spectra. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound. Unlike unit-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places).

For this compound, the molecular formula is C₁₂H₁₆O. The calculated exact mass (monoisotopic mass) is 176.120115 Da. nih.govnih.gov HRMS analysis would yield an experimental m/z value extremely close to this theoretical value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. Common fragmentation patterns observed in mass spectrometry might include the loss of a water molecule (M-18) from the parent ion. orgsyn.org

X-ray Crystallography and Single-Crystal Diffraction Analysis

While spectroscopic methods provide invaluable data for molecules in solution or as a bulk sample, X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal.

Absolute Configuration Determination and Stereochemical Purity Assessment

For a chiral molecule like this compound, which exists as a pair of enantiomers ((1R,3R) and (1S,3S)), X-ray diffraction of a single crystal of one enantiomer can determine its absolute configuration. This is typically achieved using anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the chirality of the crystal. The resulting data allow for the unequivocal assignment of the R/S configuration at each stereocenter. researchgate.net

Furthermore, analysis of a single crystal provides the highest level of stereochemical purity assessment. If the crystal is of sufficient quality, the solved structure will represent a single, pure stereoisomer, confirming its configuration and conformation in the solid state. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This packing is governed by a variety of intermolecular forces. researchgate.net For this compound, the most significant of these is hydrogen bonding. mdpi.com The hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, forming chains or networks that stabilize the crystal structure. researchgate.net

Other, weaker interactions also play a role, including van der Waals forces and potential C-H···π interactions, where a C-H bond from the cyclohexane ring of one molecule interacts with the electron-rich face of the phenyl ring of another. researchgate.netresearchgate.net Analyzing these interactions provides fundamental insight into the supramolecular chemistry of the compound.

Table 3: Hypothetical Crystallographic Data for a this compound Derivative This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific values are dependent on the actual crystal structure.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometric classification of the crystal. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell box. | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 98.5° |

| Z | Number of molecules per unit cell. | 4 |

| Key Interactions | Dominant forces holding the crystal together. | O-H···O Hydrogen Bonding, C-H···π Interactions |

| H-Bond Distance (O···O) | The distance between oxygen atoms in a hydrogen bond. | ~2.8 Å |

Data based on typical values for similar organic molecules. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Studies

Chiroptical spectroscopic techniques are indispensable for investigating chiral molecules as they respond differently to left- and right-circularly polarized light. sigmaaldrich.com This differential interaction provides crucial information about the enantiomeric purity and absolute configuration of a sample.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. semi.ac.cn Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. nankai.edu.cn Both techniques are powerful for determining the absolute configuration of enantiomers and studying conformational equilibria in solution. usc.galmdpi.com

The chiroptical properties of phenyl-substituted cyclohexanes are influenced by the conformation of the cyclohexane ring and the orientation of the phenyl group. acs.org For this compound, the phenyl group can exist in either an equatorial or axial orientation, and the relative populations of these conformers will affect the observed ORD and CD spectra. The Cotton effect, a characteristic feature in ORD and CD spectra near an absorption band, is particularly sensitive to the stereochemical environment of the chromophore. nih.gov

Studies on related chiral molecules, such as trans-2-phenyl-1-cyclohexanol (B1200244), have demonstrated the utility of CD in verifying enantiomeric ratios. Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental data to predict and interpret the chiroptical spectra, aiding in the assignment of absolute configuration. mdpi.com The comparison of experimental ORD and CD curves with those of structurally related compounds of known absolute configuration can also provide strong evidence for the stereochemical assignment of the target molecule.

| Technique | Application | Key Findings/Observations |

| Optical Rotatory Dispersion (ORD) | Determination of absolute configuration, analysis of conformational equilibria. | The sign and magnitude of the Cotton effect are dependent on the stereochemistry and conformation. |

| Circular Dichroism (CD) | Verification of enantiomeric purity, determination of absolute configuration. | The differential absorption of polarized light provides a unique spectral fingerprint for each enantiomer. |

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are central to the separation of stereoisomers and the assessment of enantiomeric purity. nih.gov For chiral compounds, specialized techniques that employ a chiral environment are necessary to distinguish between enantiomers. chromatographyonline.comaocs.org

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the analytical and preparative separation of enantiomers. rsc.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. nih.gov

The selection of the CSP is critical and is often based on the structural features of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. rsc.org For the separation of phenyl-containing cyclic alcohols, CSPs like those based on coated or immobilized amylose or cellulose derivatives have proven effective. nih.gov

The mobile phase composition, including the type of organic modifier and any additives, also plays a crucial role in achieving optimal separation. chromatographyonline.com Method development often involves screening various combinations of CSPs and mobile phases to obtain baseline resolution of the enantiomers. For instance, in the separation of related compounds, a Chiralpak AS column with a mobile phase of n-hexane and isopropanol (B130326) has been successfully employed. wiley-vch.de

| Parameter | Description | Example from Related Separations |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Chiralpak® AS (amylose derivative) wiley-vch.de |

| Mobile Phase | The solvent system that carries the analyte through the column. | n-Hexane/Isopropanol (95:5) wiley-vch.de |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min wiley-vch.de |

| Detection | The method used to detect the analyte as it elutes. | UV at a specific wavelength |

| Retention Times (τ) | The time it takes for each enantiomer to elute from the column. | τmajor = 20.8 min, τminor = 24.4 min wiley-vch.de |

For volatile compounds or those that can be readily derivatized to become volatile, chiral Gas Chromatography (GC) is an excellent analytical tool for enantiomeric separation. uni-muenchen.de Similar to chiral HPLC, chiral GC utilizes a CSP, which in this case is typically a derivatized cyclodextrin (B1172386) coated onto the inner wall of a capillary column. chromatographyonline.comgcms.cz

The enantiomers of this compound, or more commonly its volatile derivatives (e.g., acetate (B1210297) or trifluoroacetate (B77799) esters), interact differently with the chiral cyclodextrin selector, resulting in different retention times. aocs.org The choice of the cyclodextrin derivative (e.g., substituted alpha-, beta-, or gamma-cyclodextrin) can significantly influence the separation selectivity. chromatographyonline.comgcms.cz

The separation is optimized by adjusting parameters such as the temperature program, carrier gas flow rate, and the specific CSP used. GC coupled with mass spectrometry (GC-MS) can provide both separation and structural identification of the enantiomers. uni-muenchen.de While specific methods for this compound are not detailed in the provided context, the general principles of chiral GC are well-established for similar analytes. scielo.br

| Parameter | Description | General Considerations |

| Chiral Stationary Phase (CSP) | Typically a derivatized cyclodextrin. | The type and degree of substitution on the cyclodextrin affect selectivity. chromatographyonline.com |

| Derivatization | Conversion of the alcohol to a more volatile derivative (e.g., ester). | Improves volatility and can enhance chiral recognition. aocs.org |

| Temperature Program | The temperature gradient used during the GC run. | Optimized to achieve baseline separation in a reasonable time. |

| Carrier Gas | An inert gas (e.g., Helium, Hydrogen) that transports the analyte. | Flow rate affects resolution and analysis time. |

| Detection | Commonly Flame Ionization Detector (FID) or Mass Spectrometry (MS). | MS provides structural confirmation. uni-muenchen.de |

Conformational Analysis and Intramolecular Dynamics of Trans 3 Phenyl Cyclohexanol

Theoretical and Computational Approaches to Conformational Studies

The conformational landscape of substituted cyclohexanes like trans-3-Phenyl-cyclohexanol is primarily defined by the chair conformations of the six-membered ring and the orientation of its substituents. Theoretical and computational chemistry provide powerful tools to investigate the relative stabilities of these conformers and the energy barriers separating them.

Molecular mechanics (MM) methods offer a computationally efficient way to assess the steric and strain energies of different molecular conformations. These methods model a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy. Common force fields include AMBER, Dreiding, and UFF. gaussian.comnih.gov For substituted cyclohexanes, MM calculations are particularly useful for determining the preferred orientation of substituents, which can be either axial or equatorial.

| Force Field Method | Key Application in Conformational Analysis | Example Parameter |

|---|---|---|

| MMX | Calculation of steric energies and conformational populations of isomers. researchgate.net | Force constants for bond stretching (e.g., 340 kcal/(mol-Ų)). gaussian.com |

| AMBER | Used in ONIOM calculations and for general molecular mechanics studies. gaussian.comnih.gov | Explicit atom type specifications (e.g., CT for sp3 carbon). gaussian.com |

| UFF (Universal Force Field) | Broadly applicable force field for diverse structures. gaussian.com | Automated atom type assignment. gaussian.com |

For a more accurate description of the electronic effects that influence conformational stability, quantum chemical methods are employed. Density Functional Theory (DFT) has become a standard tool for this purpose, offering a good balance between accuracy and computational cost. mdpi.com Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311+G(d,p) are commonly used to optimize geometries and calculate the energies of different conformers. mdpi.comsemanticscholar.orgnih.gov

DFT calculations can provide a detailed potential energy surface, mapping the energy changes during ring inversion or rotation of the phenyl group. For example, in a study of related phenyl-substituted cyclic compounds, DFT calculations at the B3LYP/6-31+G(d,p) level were used to find energy minima for various conformations. semanticscholar.org These calculations confirmed that conformers with the phenyl group in an equatorial position are significantly lower in energy. semanticscholar.org The energy difference between the diequatorial and diaxial conformers of this compound, as calculated by DFT, provides a quantitative measure of the A-value (conformational free energy) contributions of the substituents. High-level methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) can be used to benchmark DFT results for even greater accuracy. nih.gov

| Computational Method | Basis Set | Application | Typical Finding |

|---|---|---|---|

| DFT (B3LYP) | 6-311+g(d,p) | Optimization of conformer geometries and energy calculations. mdpi.com | The diequatorial conformer is the most stable energy minimum. |

| TD-DFT | 6-311+g(d,p) | Calculation of UV-vis absorption spectra for different conformers. mdpi.com | Helps in assigning transient species in spectroscopic experiments. mdpi.com |

| MP2 | 6-311G* | Higher-level calculation for relative energies of conformers. researchgate.net | Can refine the energy differences between conformers. researchgate.net |

Due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the phenyl group, this compound possesses a complex potential energy surface (PES) with multiple local minima. researchgate.net Identifying all relevant low-energy conformers requires systematic exploration of this surface. Conformational searching algorithms are employed for this task. nih.gov

Experimental Probes of Cyclohexane Ring Conformation

Experimental techniques provide critical data to validate and complement computational findings. For this compound, NMR spectroscopy is the most powerful tool for elucidating the dominant conformation in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the stereochemical environment of protons. The vicinal coupling constant (³J_HH), which describes the interaction between protons on adjacent carbon atoms, is directly related to the dihedral angle between them through the Karplus equation. libretexts.org This relationship is fundamental to determining the conformation of cyclohexane rings.

In the chair conformation of this compound, the proton at C1 (bearing the hydroxyl group) and the proton at C3 (bearing the phenyl group) are key reporters of the ring's geometry.

Diequatorial Conformer : In this conformation, the protons at C1 and C3 are axial. The coupling between an axial proton and its adjacent axial protons (axial-axial coupling) results in a large ³J value, typically in the range of 8-10 Hz. libretexts.org The coupling between an axial proton and its adjacent equatorial protons (axial-equatorial coupling) is much smaller, around 2-3 Hz. ucsd.edu

Diaxial Conformer : In this less stable conformation, the protons at C1 and C3 would be equatorial. The couplings to their neighbors would be equatorial-axial and equatorial-equatorial, both of which are small (typically 2-5 Hz).

By measuring the coupling constants for the methine proton at C1, one can deduce its orientation and, consequently, the conformation of the entire ring. A large coupling constant (e.g., > 8 Hz) for the C1 proton splitting would be definitive evidence for its axial position, confirming that the diequatorial conformer is the dominant species in solution. libretexts.orggithub.io

| Coupling Type | Typical Dihedral Angle | Expected ³J_HH Value (Hz) | Relevance to this compound |

|---|---|---|---|

| Axial-Axial | ~180° | 8 - 10 | Indicates diequatorial arrangement of substituents. libretexts.org |

| Axial-Equatorial | ~60° | 2 - 3 | Observed in both chair conformers. ucsd.edu |

| Equatorial-Equatorial | ~60° | 2 - 5 | Primary couplings in the diaxial conformer. |

While NMR provides detailed geometric data, other spectroscopic techniques like Infrared (IR) spectroscopy can offer a "fingerprint" of the preferred conformer. The vibrational frequencies of specific bonds, particularly the C-O and O-H stretching frequencies, are sensitive to their environment and orientation (axial vs. equatorial).

In substituted cyclohexanols, the C-O stretching vibration appears at a different frequency depending on whether the hydroxyl group is axial or equatorial. Typically, an equatorial C-O bond absorbs at a higher wavenumber (e.g., ~1040 cm⁻¹) compared to an axial C-O bond (e.g., ~1000 cm⁻¹). Similarly, the O-H stretching frequency can be influenced by intramolecular interactions, which differ between conformers. By comparing the experimental IR spectrum of this compound with spectra calculated for the diequatorial and diaxial conformers using DFT methods, the dominant conformation can be identified. semanticscholar.org Techniques like Vibrational Circular Dichroism (VCD) can provide even more detailed conformational information for chiral molecules by probing the stereochemical environment through differential absorption of circularly polarized light. researchgate.netresearchgate.net

Reactivity, Derivatization, and Chemical Transformations of Trans 3 Phenyl Cyclohexanol

Functionalization Reactions of the Hydroxyl Group

The hydroxyl (-OH) group is the most reactive site on the trans-3-phenyl-cyclohexanol molecule, serving as a versatile handle for a wide array of functionalization reactions.

Esterification, Etherification, and Protecting Group Strategies

Esterification: The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental for creating derivatives with altered physical and biological properties. For instance, reaction with chloroacetyl chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) yields the chloroacetate (B1199739) ester. orgsyn.org This particular derivatization is often employed as a preliminary step for enzymatic kinetic resolution, where lipases can selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the chiral alcohol. orgsyn.orgorgsyn.orgscholaris.ca The kinetics of such esterifications have been studied in detail, for example, using propionic anhydride, revealing the reaction to be first order in the alcohol, the anhydride, and the catalyst. researchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through standard methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), yielding the ether (R-O-cyclohexylphenyl). This method allows for the introduction of a wide variety of alkyl or aryl groups.

Protecting Group Strategies: In multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites. This is accomplished using protecting groups. researchgate.net Common strategies for protecting the hydroxyl group of this compound include the formation of silyl (B83357) ethers or acetals.

Silyl Ethers: Reaction with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine, converts the alcohol into a silyl ether. msu.edupressbooks.pub These groups are robust and stable under many reaction conditions (e.g., with organometallic reagents or during oxidations) but can be selectively removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). pressbooks.pubwikipedia.org

Acetals (THP Ethers): The alcohol can be protected as a tetrahydropyranyl (THP) ether by reacting it with dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid, PPTS). pressbooks.pub THP ethers are stable to bases, organometallic reagents, and nucleophiles but are readily cleaved under acidic aqueous conditions to regenerate the alcohol. pressbooks.pub

| Reaction Type | Reagent(s) | Product Type | Key Application/Feature |

|---|---|---|---|

| Esterification | Carboxylic Acid (or derivative) + Acid Catalyst | Carboxylate Ester | Modification of properties; intermediate for resolution. researchgate.netresearchgate.net |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Introduction of various alkyl/aryl groups. |

| Silyl Ether Protection | R₃SiCl + Base (e.g., Imidazole) | Silyl Ether | Stable to bases and organometallics; removed with F⁻. pressbooks.pubwikipedia.org |

| THP Ether Protection | Dihydropyran + Acid Catalyst | THP Ether | Stable to bases; removed with aqueous acid. pressbooks.pub |

Oxidation Reactions and Stereoselectivity of Product Formation

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-phenylcyclohexanone (B1347610) . This transformation is a key step in many synthetic sequences, as the resulting ketone opens up further avenues for derivatization, particularly through reactions at the α-carbon. pressbooks.pubgoogle.com

A variety of oxidizing agents can be employed for this purpose.

Chromium-Based Reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are classic reagents for the oxidation of secondary alcohols to ketones. masterorganicchemistry.com

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and highly efficient method for oxidation, often performed at room temperature in dichloromethane (B109758) (CH₂Cl₂). sci-hub.st Studies on the closely related trans-2-phenylcyclohexanol show that the oxidation with DMP proceeds smoothly to yield the ketone. sci-hub.st The reaction rate can be significantly accelerated by the presence of water. sci-hub.st

Dehydrogenation: Under certain catalytic conditions, the alcohol can be converted to the ketone via dehydrogenation, which removes H₂ gas. This can sometimes be observed as a competing or intermediate process during catalytic transfer hydrogenation reactions. rsc.org

Since the oxidation converts the sp³-hybridized alcohol carbon into an sp²-hybridized carbonyl carbon, the original stereocenter at C-1 is destroyed. Therefore, the stereoselectivity of product formation at this center is not a factor in this specific reaction.

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 3-Phenylcyclohexanone | Mild conditions, avoids over-oxidation. masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 3-Phenylcyclohexanone | High yield, mild, accelerated by water. sci-hub.st |

| Jones Reagent (H₂CrO₄) | Acetone, 0°C to Room Temperature | 3-Phenylcyclohexanone | Strong oxidant, acidic conditions. masterorganicchemistry.com |

Conversion to Halides and Other Activated Derivatives

To facilitate nucleophilic substitution reactions, the hydroxyl group, which is a poor leaving group, must first be converted into a more reactive functionality.

Activation as Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate, OTs) or mesylate (methanesulfonate, OMs). This is achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., tosyl chloride, TsCl) in the presence of a base like pyridine. libretexts.org This transformation proceeds with retention of configuration at the carbon center. The resulting tosylate or mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. libretexts.orgmangaldaicollege.org

Conversion to Halides: Once activated as a sulfonate ester, the compound can be converted to the corresponding alkyl halide via an SN2 reaction. For example, reacting the tosylate of this compound with a source of halide ions (e.g., sodium bromide, NaBr, or lithium chloride, LiCl) will yield the corresponding phenylcyclohexyl halide. Due to the SN2 mechanism, this substitution occurs with a complete inversion of stereochemistry at the C-1 carbon. pacific.edu Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can directly convert the alcohol to the corresponding bromide or chloride, also typically proceeding with inversion of configuration. uzh.ch

Reactions Involving the Cyclohexane (B81311) Ring System

Beyond the hydroxyl group, the cyclohexane ring itself can participate in a variety of transformations that alter the carbocyclic skeleton or introduce new substituents with specific stereochemical control.

Ring Expansion, Contraction, and Fragmentation Methodologies

Ring Contraction: The cyclohexane ring can be induced to contract to a five-membered cyclopentane (B165970) ring under specific conditions. One classic method involves the deamination of a 1,2-amino alcohol with nitrous acid (HNO₂). For example, if this compound were converted to the corresponding trans-2-amino-4-phenylcyclohexanol, treatment with nitrous acid would generate a diazonium ion. If the amino group is equatorial, it is anti-periplanar to a ring C-C bond, and migration of this bond leads to a ring-contracted product, cyclopentanecarboxaldehyde derivative. spcmc.ac.in Other methods, such as the Favorskii rearrangement of an α-haloketone derived from 3-phenylcyclohexanone, or photochemical rearrangements, can also achieve ring contraction. Zirconocene-mediated reactions have also been explored for ring-contraction of larger rings to form cyclohexanol (B46403) derivatives, highlighting a modern approach to carbocycle synthesis. researchgate.netrsc.org

Ring Expansion: Conversely, the six-membered ring can be expanded to a seven-membered ring. The Tiffeneau-Demjanov rearrangement provides a pathway for a one-carbon ring expansion of cyclic ketones. msu.edu This would involve converting this compound to 3-phenylcyclohexanone, forming a cyanohydrin, reducing the nitrile to an amine, and then treating with nitrous acid to induce the rearrangement. A more common method is the Pinacol rearrangement of a 1,2-diol. masterorganicchemistry.com By synthesizing a suitable vicinal diol on the cyclohexane ring (e.g., from the alkene derived from dehydration of the alcohol), acid-catalyzed rearrangement can lead to ring expansion, driven by the formation of a stable carbonyl group. msu.edumasterorganicchemistry.com

Fragmentation Reactions: Concerted fragmentation reactions, such as the Grob fragmentation, can occur in 1,3-disubstituted cyclohexanes if the stereoelectronic requirements are met. researchgate.net This typically requires a nucleofugal group (like a tosylate) and an electrofugal group (like a carboxylate or an oxygen anion) to be in an anti-periplanar arrangement with respect to the C-C bond that is cleaved. For a derivative of this compound, this could lead to the opening of the cyclohexane ring to form a functionalized acyclic product. Radical-induced fragmentation has also been demonstrated, where an alkoxyl radical generated from a derivative of trans-2-phenylcyclohexanol undergoes β-scission of a C-C bond. sonar.ch

Stereospecific and Stereoselective Ring Substitutions (e.g., nucleophilic, electrophilic)

Electrophilic Substitution: The phenyl group of this compound can undergo standard electrophilic aromatic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation, or Friedel-Crafts acylation. vulcanchem.combyjus.comksu.edu.sa The alkyl (cyclohexyl) substituent is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to these positions on the phenyl ring. The stereocenter on the cyclohexane ring can potentially induce some diastereoselectivity in these reactions.

Substitution on the cyclohexane ring itself is also possible. After oxidation to 3-phenylcyclohexanone, the α-protons become acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an α-alkylation reaction. wikipedia.orgrsc.org The regioselectivity (attack at C-2 vs. C-6) and stereoselectivity of this addition are governed by kinetic versus thermodynamic control and the steric hindrance posed by the phenyl group. rsc.org

Nucleophilic Substitution: Direct nucleophilic substitution on the saturated cyclohexane ring is generally not feasible unless a good leaving group is present. However, after oxidation to 3-phenylcyclohexanone, the system can be converted into an α,β-unsaturated ketone via dehydration or other elimination reactions. pressbooks.pub This creates an electrophilic center at the β-carbon, which is susceptible to conjugate (or Michael) addition by a wide range of soft nucleophiles, including cuprates, enamines, and thiolates. masterorganicchemistry.com This provides a powerful method for introducing substituents at the C-5 position with potential for high stereocontrol.

Stereospecificity and Stereoselectivity in Reactions of this compound

The trans configuration of the substituents on the cyclohexane ring dictates the approach of reagents and influences the stereochemical outcome of reactions. The interplay between the bulky phenyl group and the hydroxyl group often leads to high degrees of stereoselectivity.

Investigation of Reaction Mechanisms Leading to Retention, Inversion, or Racemization

The stereochemical fate of reactions at the chiral centers of this compound—retention, inversion, or racemization—is intricately linked to the reaction mechanism. Nucleophilic substitution reactions, for instance, can proceed through different pathways, each with a distinct stereochemical consequence.

S_N2 Reactions: These reactions, characterized by a one-step, concerted mechanism, invariably lead to an inversion of configuration at the reaction center. askthenerd.com The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a "back-side attack." askthenerd.com For this compound, if the hydroxyl group is converted into a good leaving group, an S_N2 reaction at C-1 would invert its stereochemistry.

S_N1 Reactions: In contrast, S_N1 reactions proceed through a two-step mechanism involving a carbocation intermediate. scribd.com The planar nature of the carbocation allows the nucleophile to attack from either face, which typically leads to racemization , often with a slight excess of the inversion product. askthenerd.com The degree of racemization versus inversion can be influenced by factors such as the solvent and the nature of the leaving group, which can affect the lifetime of the carbocation and the formation of ion pairs. askthenerd.com

The choice of reagents and reaction conditions is paramount in directing the stereochemical outcome. For example, the use of thionyl chloride to convert an alcohol to an alkyl chloride can proceed with retention of configuration in the presence of a non-nucleophilic solvent like dioxane, via an S_Ni (internal nucleophilic substitution) mechanism. uou.ac.in However, in the presence of pyridine, the mechanism shifts to S_N2, resulting in inversion. uou.ac.in

The following table summarizes the expected stereochemical outcomes for reactions at the C-1 position of a derivative of this compound based on the operative mechanism.

| Reaction Mechanism | Stereochemical Outcome | Key Features |

| S_N2 | Inversion of Configuration | Concerted, bimolecular, back-side attack askthenerd.com |

| S_N1 | Racemization (often with excess inversion) | Stepwise, carbocation intermediate, nucleophilic attack from either face askthenerd.comscribd.com |

| Neighboring Group Participation (Phenyl) | Retention of Configuration | Formation of a bridged phenonium ion intermediate, double inversion |

| S_Ni (e.g., with SOCl₂) | Retention of Configuration | Internal nucleophilic substitution, formation of an intimate ion pair uou.ac.in |

Application as a Chiral Building Block in Complex Organic Synthesis

The well-defined stereochemistry of this compound makes it a valuable chiral building block in the synthesis of more complex molecules. Its rigid cyclohexane framework and the presence of two modifiable functional groups (hydroxyl and phenyl) allow for its incorporation into a variety of molecular architectures. While its direct applications are a subject of ongoing research, the principles of using similar chiral cyclohexanol derivatives are well-established. For instance, the related compound trans-2-phenyl-1-cyclohexanol (B1200244) has been extensively used as a chiral auxiliary. acs.orgorgsyn.orgwikipedia.org

Incorporation into Ligands for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The this compound scaffold can be elaborated into various types of chiral ligands. The hydroxyl group provides a handle for the introduction of donor atoms like phosphorus, nitrogen, or oxygen, while the phenyl group can be functionalized to fine-tune the steric and electronic properties of the resulting ligand.

The stereochemistry of the cyclohexane ring plays a critical role in creating a defined chiral environment around the metal center, which is essential for effective stereochemical control in catalytic reactions. chemimpex.com Although specific examples for this compound are not extensively documented in readily available literature, the general strategy is a cornerstone of modern asymmetric synthesis. mdpi.com

Utilization as an Intermediate Scaffold in Synthetic Route Design (e.g., natural product synthesis)

In the strategic design of synthetic routes toward complex molecules like natural products, chiral building blocks such as this compound can serve as key intermediates. The cyclohexane ring can form a core structural element of the target molecule, with the phenyl and hydroxyl groups providing attachment points for further synthetic transformations.

For example, the stereochemistry of the hydroxyl and phenyl groups can direct the diastereoselectivity of subsequent reactions on the cyclohexane ring. The principles of 1,3-diaxial interactions and the conformational preferences of the substituted cyclohexane ring are key considerations in predicting and controlling the stereochemical outcome of such transformations. msu.edu

Precursor for Advanced Organic Materials and Functional Molecules (non-biological)

The rigid and well-defined three-dimensional structure of this compound makes it an attractive precursor for the synthesis of advanced organic materials. By incorporating this chiral unit into polymers or liquid crystals, it is possible to induce chirality at the macroscopic level, leading to materials with unique optical or electronic properties.

For instance, the hydroxyl group can be used as a point of polymerization, while the phenyl group can be functionalized to introduce desired properties such as photoresponsiveness or thermal stability. The inherent chirality of the monomer unit can influence the helical structure of a polymer chain or the self-assembly of molecules in a liquid crystalline phase. While specific applications of this compound in this area require further investigation, the use of similar chiral molecules in materials science is a growing field. chemimpex.com

Advanced Computational and Theoretical Investigations of Trans 3 Phenyl Cyclohexanol

Quantum Chemical Calculation of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics of trans-3-Phenyl-cyclohexanol. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure and are instrumental in predicting its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the phenyl ring, which is the more electron-rich part of the molecule. In contrast, the LUMO is distributed over the cyclohexanol (B46403) ring. This distribution suggests that the phenyl ring is the likely site for electrophilic attack, while the cyclohexanol moiety is more susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 7.77 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Computational Elucidation of Reaction Mechanisms Involving the Compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, chemists can gain a deeper understanding of the transition states and intermediates that govern the transformation.

Transition State Characterization and Activation Energy Calculations

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Characterizing the geometry and energy of the transition state is crucial for determining the reaction's activation energy, which is the minimum energy required to initiate the reaction.

For a reaction such as the oxidation of this compound to 3-phenylcyclohexanone (B1347610), computational methods can be used to locate the transition state structure. The activation energy can then be calculated as the energy difference between the transition state and the reactants. This information is vital for predicting reaction rates and understanding the factors that influence them.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Initial Reactant Complex | 0 |

| Transition State 1 | 25.4 |

| Intermediate | 10.2 |

| Transition State 2 | 30.1 |

| Product Complex | -5.8 |

Note: These are hypothetical values for illustrative purposes.

Reaction Coordinate Mapping and Pathway Analysis

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, involves calculating the energy of the system as a function of the geometric changes that occur during a reaction. This analysis provides a detailed profile of the reaction pathway, identifying all intermediates and transition states.

By mapping the reaction coordinate for a given transformation of this compound, researchers can visualize the entire energy landscape of the reaction. This allows for a comprehensive understanding of the mechanism, including the identification of the rate-determining step and any potential side reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment, particularly with solvent molecules.

MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. These simulations can reveal how the flexible cyclohexanol ring interconverts between different chair and boat conformations and how the orientation of the phenyl group fluctuates.

Furthermore, MD simulations are invaluable for understanding the role of the solvent. The interactions between this compound and solvent molecules can significantly influence its conformation, stability, and reactivity. By simulating the compound in different solvents, researchers can predict how the solvent environment will affect its chemical behavior. For instance, in a polar solvent, hydrogen bonding between the solvent and the hydroxyl group of this compound would be a prominent feature, influencing its solubility and reaction kinetics.

Conformational Flexibility in Different Solvation Environments

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the relative orientations of the phenyl and hydroxyl substituents. In the trans configuration, the substituents are on opposite sides of the ring, leading to two principal chair conformers: one with the phenyl group in an equatorial position and the hydroxyl group also equatorial (diequatorial), and the other with both groups in axial positions (diaxial). Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the relative stabilities of these conformers.

In the gas phase or in non-polar solvents, the diequatorial conformer is generally the most stable. This preference is attributed to the avoidance of 1,3-diaxial interactions, which are significant destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the cyclohexane ring. When the bulky phenyl group occupies an axial position, it encounters substantial steric hindrance from the syn-axial hydrogens, leading to a higher energy state.

The polarity of the solvent can influence the conformational equilibrium. While the diequatorial conformer remains favored in most environments, polar solvents can solvate the hydroxyl group more effectively. This can lead to subtle shifts in the energy difference between the conformers. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used in computational chemistry to simulate the effects of different solvents on molecular conformation. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

The following table illustrates hypothetical relative energies for the conformers of this compound in different solvent environments, as would be predicted by computational modeling.

| Solvent | Dielectric Constant (ε) | Conformer | Relative Energy (kcal/mol) | Population (%) |

| Gas Phase | 1 | Diequatorial | 0.00 | >99 |

| Diaxial | 4.50 | <1 | ||

| Cyclohexane | 2.0 | Diequatorial | 0.00 | >99 |

| Diaxial | 4.45 | <1 | ||

| Dichloromethane (B109758) | 8.9 | Diequatorial | 0.00 | 98 |

| Diaxial | 4.20 | 2 | ||

| Acetonitrile | 37.5 | Diequatorial | 0.00 | 97 |

| Diaxial | 4.00 | 3 | ||

| Water | 78.4 | Diequatorial | 0.00 | 96 |

| Diaxial | 3.85 | 4 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Intermolecular Interactions with Solvents and Other Species

The intermolecular interactions of this compound are governed by its two key functional groups: the hydroxyl (-OH) group and the phenyl (C₆H₅) group. These interactions are crucial in determining the molecule's solubility, aggregation behavior, and its interactions with other molecules.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In protic solvents like water or alcohols, the hydroxyl group of this compound can form strong hydrogen bonds with solvent molecules. It can donate a hydrogen to an oxygen or nitrogen atom of a solvent molecule, and its oxygen atom can accept a hydrogen from a solvent molecule. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, it primarily acts as a hydrogen bond donor. These hydrogen bonding interactions are a major contributor to the solubility of this compound in polar solvents.

π-Interactions: The phenyl group, with its delocalized π-electron system, can participate in several types of non-covalent interactions. These include:

π-π Stacking: Interactions between the phenyl rings of two this compound molecules. These can occur in a face-to-face or offset arrangement and are important for molecular aggregation.

CH-π Interactions: The C-H bonds of the cyclohexane ring or another molecule can interact with the face of the phenyl ring.

Cation-π Interactions: In the presence of cations, the electron-rich phenyl ring can form favorable electrostatic interactions.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. Molecular dynamics (MD) simulations can further provide insights into the dynamic nature of these interactions in a solution over time.

The following table summarizes the primary intermolecular interactions involving this compound.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Solvent Type Favoring Interaction |

| Hydrogen Bond | -OH (H) | O, N of solvent/other molecule | Protic/Aprotic Polar |

| Hydrogen Bond | -OH (O) | H of protic solvent/other molecule | Protic |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Aromatic/Non-polar |

| CH-π Interaction | C-H (cyclohexane) | Phenyl Ring | Apolar/Aromatic |

| Van der Waals | Entire Molecule | Solvent/Other Molecule | All |

Emerging Research Directions and Future Perspectives in Trans 3 Phenyl Cyclohexanol Chemistry

Development of Novel and Efficient Synthetic Strategies for Stereoisomers

The development of novel and efficient synthetic strategies to access stereoisomers of 3-phenylcyclohexanol (B1616532) is a significant area of research. Stereoselective synthesis, which refers to the preferential formation of one stereoisomer over another, is crucial for obtaining enantiomerically pure compounds. msu.edulibguides.com

Recent advancements have focused on asymmetric synthesis and resolution methods. Asymmetric synthesis involves using chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. For instance, the hydroboration of 1-phenylcyclohexene followed by oxidation can produce trans-2-phenylcyclopentanol, but as a racemic mixture. msu.edulibguides.com To achieve enantiomeric excess, chiral reagents or catalysts are necessary.

Enzymatic resolutions have also proven effective. For example, lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate (B1199739) allows for the separation of enantiomers. orgsyn.orgorgsyn.org This method relies on the enzyme's ability to selectively hydrolyze one enantiomer's ester, leaving the other enantiomer untouched. orgsyn.orgorgsyn.orgwikipedia.org

Another promising approach is the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, trans-2-phenyl-1-cyclohexanol (B1200244) has been used as a chiral auxiliary in various reactions. wikipedia.orgscholaris.ca

The table below summarizes some of the key strategies being explored for the stereoselective synthesis of phenylcyclohexanol derivatives.

| Synthetic Strategy | Description | Key Features |

| Asymmetric Catalysis | Employs chiral catalysts to direct the formation of a specific stereoisomer. | High efficiency and selectivity can be achieved. researcher.life |

| Enzymatic Resolution | Utilizes enzymes to selectively react with one enantiomer in a racemic mixture. | Mild reaction conditions and high enantioselectivity. orgsyn.orgorgsyn.org |

| Chiral Auxiliaries | Temporarily attaches a chiral group to the substrate to control stereochemistry. | Effective for a variety of reactions, but requires additional steps for attachment and removal. wikipedia.org |

| Diastereoselective Reactions | Creates a new stereocenter with a specific configuration relative to an existing one. | Can be influenced by steric and electronic factors. msu.edu |

Integration into Advanced Functional Materials Science and Engineering (non-biological applications)

The unique structural features of trans-3-Phenyl-cyclohexanol and its derivatives make them attractive candidates for integration into advanced functional materials. The presence of both a rigid phenyl group and a flexible cyclohexanol (B46403) ring can impart desirable properties to polymers and other materials. ontosight.ai

Research is exploring the use of phenylcyclohexanol derivatives as monomers or additives in polymer synthesis. Their incorporation can influence properties such as thermal stability, mechanical strength, and optical characteristics. For example, the phenyl group can enhance the refractive index of a polymer, while the cyclohexanol moiety can contribute to its solubility and processability.

In the realm of materials science, these compounds are being investigated for applications in areas such as:

Polymers and Dyes: As intermediates in the production of specialized polymers and dyes. ontosight.ai

Liquid Crystals: The rigid-flexible structure of some derivatives could be suitable for creating liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): The aromatic and saturated ring systems could be incorporated into molecules designed for use in OLEDs.

The potential applications are diverse and represent a growing area of research at the intersection of organic chemistry and materials science.

Exploration of New Catalytic Applications and Chiral Auxiliary Roles (non-biological contexts)

Beyond its role as a synthetic target, this compound and its analogs are being explored for their own catalytic and chiral auxiliary applications in non-biological contexts. The chiral nature of these compounds makes them valuable for asymmetric catalysis, where they can be used to control the stereochemical outcome of reactions. scholaris.ca

As chiral auxiliaries, they can be temporarily attached to a substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.org The development of trans-2-phenylcyclohexanol as a chiral auxiliary was a significant step in this direction, offering a more practical alternative to other auxiliaries. scholaris.ca It has been effectively used in various organic reactions. scholaris.ca

Furthermore, derivatives of phenylcyclohexanol are being investigated as ligands for metal-based catalysts. The hydroxyl group can coordinate to a metal center, and the chiral environment provided by the rest of the molecule can influence the selectivity of the catalyzed reaction. For instance, nickel complexes with cyclohexanol derivatives have shown catalytic activity in the hydrogenation of phenols. grafiati.commdpi.com

The table below highlights some of the catalytic applications being investigated.

| Application | Description | Example |

| Chiral Auxiliary | Directs the stereochemical outcome of a reaction. | trans-2-Phenyl-1-cyclohexanol in ene reactions. wikipedia.org |

| Chiral Ligand | Coordinates to a metal center to create a chiral catalyst. | Cyclohexanol derivatives in nickel-catalyzed hydrogenations. grafiati.commdpi.com |

| Organocatalyst | Acts as a catalyst without a metal center. | Potential for derivatives to catalyze aldol (B89426) or Michael reactions. |

Interdisciplinary Approaches in Organic Synthesis, Stereochemistry, and Computational Chemistry